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Introduction
α-Lactalbumin is a principal whey protein in human milk, constituting approximately 28% of

the total protein, but only about 3% in cow's milk.[1] It is a key ingredient in infant formulas due

to its high nutritional value, particularly its rich content of essential amino acids like tryptophan

and cysteine.[1] However, intact bovine α-lactalbumin can be allergenic to some infants.

Enzymatic hydrolysis is a critical process used to break down the protein into smaller, less

allergenic peptides, thereby producing hypoallergenic infant formulas.[2][3] This process can

also release bioactive peptides with functions that may support the infant's immune system,

mineral absorption, and gut health.[1][4][5]

These application notes provide detailed protocols for the enzymatic hydrolysis of α-

lactalbumin, characterization of the resulting hydrolysates, and assessment of their reduced

allergenicity, intended for use in the development of infant formulas.

Key Methodologies & Experimental Protocols
Enzymatic Hydrolysis of α-Lactalbumin
This protocol outlines the general procedure for the enzymatic hydrolysis of α-lactalbumin.

Specific parameters should be optimized depending on the enzyme used and the desired

degree of hydrolysis.
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Objective: To reduce the molecular weight and allergenicity of α-lactalbumin through

controlled enzymatic digestion.

Materials:

α-Lactalbumin (or whey protein isolate rich in α-lactalbumin)

Selected Proteolytic Enzyme (e.g., Pepsin, Trypsin, Alcalase, Protease A, Protease M)

Hydrochloric Acid (HCl, 0.5 M or 1 M) or Sodium Hydroxide (NaOH) for pH adjustment

Jacketed glass batch reactor with temperature control and magnetic stirrer

pH meter

Burette

Protocol:

Substrate Preparation: Dissolve α-lactalbumin in distilled water to a final concentration of 5-

10% (w/v).[6][7]

pH Adjustment: Adjust the pH of the solution to the optimal range for the chosen enzyme

using HCl or NaOH. For example, the optimal pH for pepsin is around 2.0-4.0.[6]

Temperature Control: Preheat the substrate solution to the optimal temperature for the

selected enzyme in the jacketed reactor. For instance, pepsin hydrolysis can be conducted

at 37°C.[8]

Enzyme Addition: Add the enzyme to the substrate solution at a specific enzyme-to-substrate

ratio (E/S). This ratio will influence the rate and extent of hydrolysis and should be optimized.

Hydrolysis Reaction: Maintain the reaction at a constant pH and temperature with continuous

stirring. The pH is kept constant by the controlled addition of acid or base, the consumption

of which can be used to determine the degree of hydrolysis.[6]

Enzyme Inactivation: After the desired hydrolysis time (ranging from minutes to several

hours), inactivate the enzyme by heating the solution to 85-100°C for 10-20 minutes.[7][9]
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Centrifugation: Centrifuge the hydrolysate to remove any insoluble material.[7]

Sample Storage: The resulting supernatant, the α-lactalbumin hydrolysate, can be freeze-

dried for storage at -20°C for further analysis.[7]

Experimental Workflow for Enzymatic Hydrolysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7412263/
https://www.benchchem.com/product/b1174986?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7412263/
https://www.benchchem.com/product/b1174986?utm_src=pdf-body-img
https://www.benchchem.com/product/b1174986?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. researchgate.net [researchgate.net]

2. Health-promoting properties of bioactive peptides derived from milk proteins in infant food:
a review - PMC [pmc.ncbi.nlm.nih.gov]

3. A perspective on partially hydrolyzed protein infant formula in nonexclusively breastfed
infants - PMC [pmc.ncbi.nlm.nih.gov]

4. karger.com [karger.com]

5. A comprehensive review on infant formula: nutritional and functional constituents, recent
trends in processing and its impact on infants’ gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

6. Comparison of selective hydrolysis of α-lactalbumin by acid Protease A and Protease M as
alternative to pepsin: potential for β-lactoglobulin purification in whey proteins | Journal of
Dairy Research | Cambridge Core [cambridge.org]

7. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-
Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]

8. eurannallergyimm.com [eurannallergyimm.com]

9. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [Application Notes and Protocols: Enzymatic Hydrolysis
of α-Lactalbumin for Infant Formula]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1174986#enzymatic-hydrolysis-of-lactalbumin-for-
infant-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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